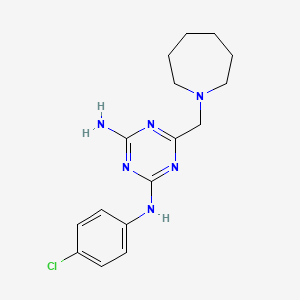

![molecular formula C14H16N6O B5549161 2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549161.png)

2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyridines and their derivatives, including "2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide," are compounds of significant interest due to their wide range of biological activities. These heterocyclic compounds have been extensively studied for their potential in drug discovery and development, particularly as antimycobacterial, antitubercular, and antiviral agents.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves several key steps, including the construction of the imidazo ring, which can be achieved starting from aminopyridines through tosylation and subsequent treatment with appropriate acetamides. The Horner−Emmons reagent has been utilized for the direct incorporation of methyl vinylcarboxamide into the structure, ensuring a stereospecific reaction that leads exclusively to the desired E-isomer, thereby avoiding the need for separation of isomers before evaluation of antiviral activity (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been elucidated using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, alongside X-ray diffraction for crystallographic analysis. Density functional theory (DFT) calculations have been employed to optimize the molecular structure and compare it with X-ray diffraction values, demonstrating consistency between the theoretical and experimental structures (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various functionalization reactions to introduce different substituents into the molecule, which can significantly impact their biological activity. For instance, the synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives has been reported, highlighting the role of different linkers and substituents in modulating antimycobacterial activity (Lv et al., 2017).

Applications De Recherche Scientifique

One-Pot Synthesis of Imidazo[1,5-a]pyridines

A study by Crawforth and Paoletti (2009) discusses a one-pot synthesis method for imidazo[1,5-a]pyridines, a class to which the specified compound belongs. This synthesis starts from carboxylic acid and 2-methylaminopyridines, allowing the introduction of various substituents, potentially including the one in your compound of interest (Crawforth & Paoletti, 2009).

Novel Synthesis Methods for Imidazo[1,2-a]pyridines

Ramesha et al. (2016) developed an efficient method for synthesizing imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines. Their approach involves desulfurative cyclization of thioamides, which could potentially be applied to synthesize variants of the specified compound (Ramesha et al., 2016).

Biological and Medicinal Applications

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-8-carboxamides, structurally similar to your compound, have been identified as novel antimycobacterial agents. A study by Ramachandran et al. (2013) explores their synthesis and structure-activity relationships, indicating their potential in treating tuberculosis (Ramachandran et al., 2013).

Antioxidant and Antimicrobial Activities

Bassyouni et al. (2012) synthesized derivatives of imidazo[1,2-a]pyridine and evaluated their antioxidant and antimicrobial activities. Their research suggests that similar compounds might have significant biological activities (Bassyouni et al., 2012).

Pharmacological and Chemical Research

Development of Imidazo[1,2-a]pyridines as Antiulcer Agents

A study by Starrett et al. (1989) describes the synthesis of imidazo[1,2-a]pyridines for potential use as antiulcer agents. While they did not show significant antisecretory activity, some compounds demonstrated good cytoprotective properties (Starrett et al., 1989).

Synthesis and Tuberculostatic Activity

Bukowski (1984) synthesized derivatives of imidazo[4, 5-b]pyridine-1-carboxylic acid and investigated their tuberculostatic activity. These compounds displayed low tuberculostatic activity, but the research provides insights into the chemical properties and potential applications of related compounds (Bukowski, 1984).

Propriétés

IUPAC Name |

2-methyl-N-[3-(triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O/c1-11-9-19-10-12(3-4-13(19)17-11)14(21)15-5-2-7-20-8-6-16-18-20/h3-4,6,8-10H,2,5,7H2,1H3,(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRNEGNKEGMFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(C=CC2=N1)C(=O)NCCCN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

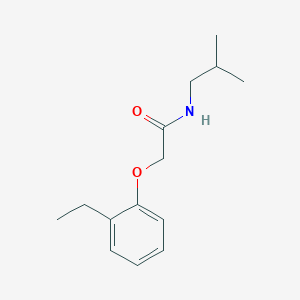

![5-(1-azepanyl)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5549096.png)

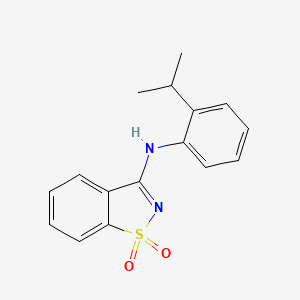

![5-ethyl-N,2,3-trimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5549106.png)

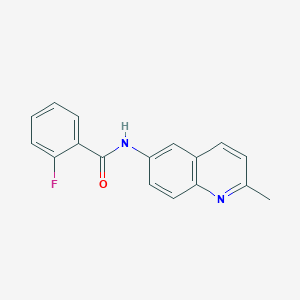

![8-fluoro-N-[2-(3-pyridinylamino)ethyl]-2-quinolinecarboxamide](/img/structure/B5549125.png)

![2-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5549128.png)

![N-methyl-N-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5549129.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549146.png)

![6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5549150.png)

![3-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5549156.png)

![1-methyl-3-phenyl-8-[(propylthio)acetyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549177.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5549190.png)